1-Methyl-4-(tritylsulfanyl)benzene
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Overview
Description
1-Methyl-4-(tritylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with a methyl group and a tritylsulfanyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(tritylsulfanyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with tritylthiol in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(tritylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tritylsulfanyl group to a trityl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trityl-substituted benzene derivatives.
Substitution: Various halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methyl-4-(tritylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-(tritylsulfanyl)benzene involves its interaction with various molecular targets The tritylsulfanyl group can participate in redox reactions, influencing the compound’s reactivityThese interactions can modulate the compound’s biological and chemical activity .
Comparison with Similar Compounds
- 1-Methyl-4-(methylsulfanyl)benzene
- 1-Methyl-4-(phenylsulfanyl)benzene
- 1-Methyl-4-(benzylsulfanyl)benzene
Comparison: 1-Methyl-4-(tritylsulfanyl)benzene is unique due to the presence of the tritylsulfanyl group, which imparts distinct steric and electronic properties compared to other sulfanyl-substituted benzenes. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
5427-11-2 |
---|---|
Molecular Formula |
C26H22S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-methyl-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C26H22S/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
ZVEWCYZUOYQHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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